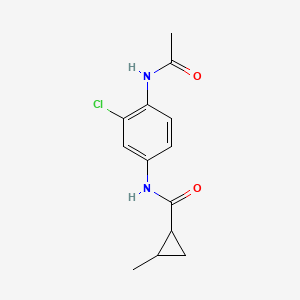
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide, also known as ACC or ML277, is a small molecule inhibitor that targets the voltage-gated potassium channel Kv7.2/7.3. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.
作用機序
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide acts as a selective inhibitor of Kv7.2/7.3 channels, which are important regulators of neuronal excitability. These channels play a crucial role in controlling the firing of action potentials in neurons, and their dysfunction has been implicated in several neurological disorders. By inhibiting Kv7.2/7.3 channels, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide reduces neuronal excitability and can prevent the development of seizures and neuropathic pain.
Biochemical and Physiological Effects:
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neuronal excitability, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neuropathic pain. N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
実験室実験の利点と制限
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has several advantages as a research tool. It is a highly selective inhibitor of Kv7.2/7.3 channels, which allows for precise manipulation of neuronal excitability. Additionally, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, making it a useful tool for in vivo studies. However, there are also some limitations to the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in lab experiments. For example, it may have off-target effects on other ion channels, which could complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of Kv7.2/7.3 channels. Additionally, there is growing interest in the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide as a potential therapeutic agent for the treatment of epilepsy and neuropathic pain. Further studies are needed to determine the safety and efficacy of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in humans, and to identify potential side effects and drug interactions. Finally, there is also interest in exploring the use of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide in cancer research, as Kv7.2/7.3 channels have been implicated in the development and progression of certain types of cancer.
合成法
The synthesis of N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide involves several steps, including the reaction of 4-acetamido-3-chlorophenylmagnesium bromide with 2-methylcyclopropanecarboxylic acid chloride, followed by the hydrolysis of the resulting intermediate. The final product is obtained through recrystallization from ethanol.
科学的研究の応用
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been widely used in scientific research to study the role of Kv7.2/7.3 channels in various diseases. Several studies have shown that N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide can effectively inhibit the activity of Kv7.2/7.3 channels, leading to the suppression of seizures in animal models of epilepsy. Additionally, N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain.
特性
IUPAC Name |
N-(4-acetamido-3-chlorophenyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-7-5-10(7)13(18)16-9-3-4-12(11(14)6-9)15-8(2)17/h3-4,6-7,10H,5H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJYEGISYFGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC(=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

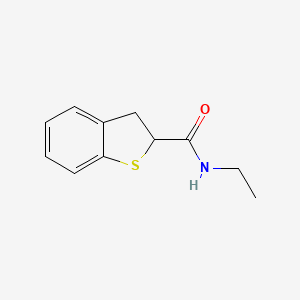
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
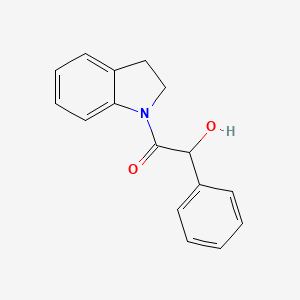
methanone](/img/structure/B7492339.png)
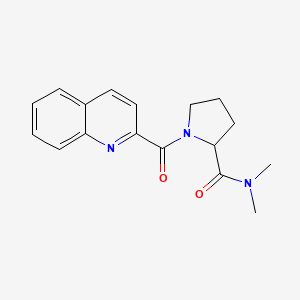
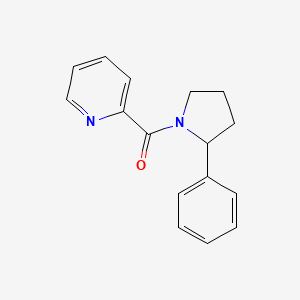
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7492376.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
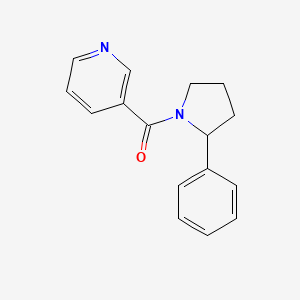
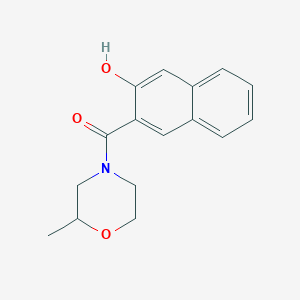
![2-Cyclopent-2-en-1-yl-1-[4-(4-hydroxyphenyl)piperidin-1-yl]ethanone](/img/structure/B7492392.png)